molecular formula C10H13NO2 B2498197 3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione CAS No. 77903-18-5

3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

Cat. No.: B2498197
CAS No.: 77903-18-5
M. Wt: 179.219
InChI Key: FLMLEBLKNYPOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Biological Activity

3-Methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (commonly referred to as MQT) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of MQT, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.216 g/mol
  • CAS Number : 62230-64-2

Anticancer Properties

Research indicates that MQT exhibits significant anticancer activity. In a study assessing various heterocyclic compounds, MQT was found to correlate strongly with known anticancer agents through the NCI COMPARE analysis. The correlation coefficients (PCC) were notably high, suggesting similar mechanisms of action to established anticancer drugs .

Table 1: Correlation of MQT with Other Anticancer Agents

CompoundPCC ValueMechanism of Action
DPIQ0.87Inhibition of thioredoxin reductase
Pleurotin0.80HIF-1α inhibition
Benzo[1,2,4]triazinone0.77Prodrug activation

The biological activity of MQT is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:

  • Thioredoxin Reductase (TrxR) : MQT acts as a reversible inhibitor of TrxR, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .
  • NAD(P)H Quinone Oxidoreductase 1 (NQO1) : The compound has been linked to modulation of NQO1 activity, which is crucial in drug metabolism and detoxification processes .

Neuroprotective Effects

Beyond its anticancer properties, MQT has shown potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress-related neurodegeneration by modulating antioxidant pathways .

Study 1: Anticancer Efficacy in Cell Lines

A recent study evaluated the effects of MQT on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation across multiple types, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of MQT resulted in significant improvements in behavioral tests and reduced markers of oxidative damage in brain tissues. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases .

Properties

IUPAC Name

3-methyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h6H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLEBLKNYPOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCCC2=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared analogously to Example G from 1-amino- cyclohexen-3-one and methacrylic acid in an autoclave for a period of one hour at 180° C. Recrystallisation is from methanol and subsequently from a mixture of ethyl acetate/ethanol (3:1).
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